

Application Notes and Protocols: 1-Methyl-2-propylbenzene in Fuel and Lubricant Additives

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Compound of Interest

Compound Name: 1-Methyl-2-propylbenzene

Cat. No.: B092723

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These application notes provide a comprehensive overview of the potential use of **1-methyl-2-propylbenzene**, also known as o-propyltoluene, as a component in fuel and lubricant additive formulations. Due to the limited availability of specific performance data for **1-methyl-2-propylbenzene** in these applications, this document focuses on its known physicochemical properties, outlines detailed protocols for its evaluation based on established ASTM standards, and presents comparative data for structurally related aromatic compounds to infer its potential performance characteristics.

Physicochemical Properties of 1-Methyl-2-propylbenzene

1-Methyl-2-propylbenzene is an aromatic hydrocarbon with the chemical formula $C_{10}H_{14}$.^{[1][2][3]} Its molecular structure, consisting of a benzene ring substituted with a methyl and a propyl group in the ortho positions, suggests potential utility as a solvent and a blending component in fuel and lubricant formulations. A summary of its key physical and chemical properties is presented below.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₄	[1][2][3]
Molecular Weight	134.22 g/mol	[1][2][3]
CAS Number	1074-17-5	[1][2][3]
Appearance	Liquid	[1]
Boiling Point	185 °C	[4]
Melting Point	-60.3 °C	[1]
Density	0.877 g/mL	[4]
Flash Point	56 °C	[5]
Vapor Pressure	0.99 mmHg	[1]
LogP (Octanol/Water Partition Coefficient)	4.50	[1]

Section 1: 1-Methyl-2-propylbenzene as a Fuel Additive

Aromatic compounds are commonly used in gasoline formulations to increase octane ratings and improve anti-knock characteristics.[6] While specific octane data for **1-methyl-2-propylbenzene** is not readily available in the public domain, its aromatic nature suggests it could contribute to the octane pool of a fuel blend. Toluene (methylbenzene), a structurally similar compound, is a well-known octane booster. The addition of a propyl group to the toluene structure would likely influence its combustion properties.

Potential Performance as an Octane Booster

The following table presents the Research Octane Number (RON) and Motor Octane Number (MON) for toluene and other related aromatic compounds. This data can serve as a benchmark for estimating the potential performance of **1-methyl-2-propylbenzene**.

Compound	Research Octane Number (RON)	Motor Octane Number (MON)	References
1-Methyl-2-propylbenzene	Data Not Available	Data Not Available	
Toluene	121	107	[7][8]
n-Propylbenzene	Data Not Available	Data Not Available	
Ethylbenzene	107.4	97.9	
o-Xylene	120	103	
m-Xylenes	145	124	
p-Xylene	146	127	

Experimental Protocol for Octane Number Determination

The Research Octane Number (RON) and Motor Octane Number (MON) of a fuel component are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

1. ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel[4][9][10]

This method simulates fuel performance under low-speed, mild driving conditions.

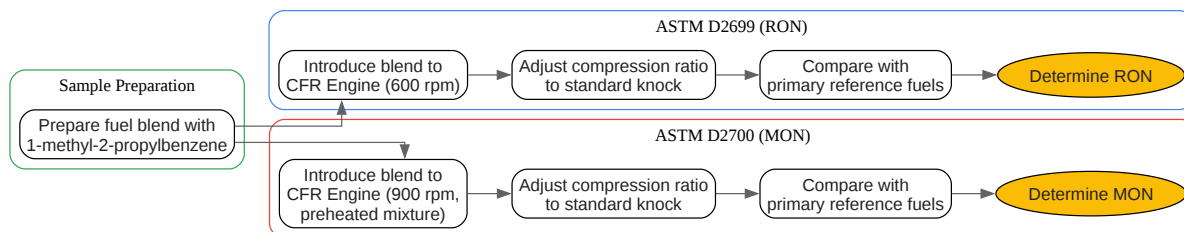
- Apparatus: A Cooperative Fuel Research (CFR) engine with a variable compression ratio.
- Principle: The knocking intensity of the test fuel is compared to that of primary reference fuels (blends of isooctane and n-heptane). The compression ratio is adjusted until a standard level of knock is achieved.
- Procedure:
 - The CFR engine is calibrated using reference fuels of known octane numbers.
 - The test fuel, in this case, a blend containing a specified percentage of **1-methyl-2-propylbenzene** in a base fuel, is introduced into the engine.

- The engine is operated at a constant speed of 600 rpm.[10]
- The compression ratio is adjusted until the knock intensity of the test fuel matches a standard knock intensity.
- The RON is determined by comparing the compression ratio for the test fuel with the compression ratios of the primary reference fuels.

2. ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel[11]

This method evaluates fuel performance under more severe, high-speed, and high-load conditions.

- Apparatus: A Cooperative Fuel Research (CFR) engine.
- Principle: Similar to the RON test, the MON test compares the knocking characteristics of the test fuel to primary reference fuels under more severe operating conditions.
- Procedure:
 - The CFR engine is calibrated using reference fuels.
 - The test fuel blend is introduced into the engine.
 - The engine is operated at a higher speed of 900 rpm, and the fuel-air mixture is preheated.
 - The compression ratio is adjusted to achieve a standard knock intensity.
 - The MON is determined by comparing the results to those of the primary reference fuels.



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Workflow for Octane Number Determination.

Section 2: 1-Methyl-2-propylbenzene as a Lubricant Additive

Alkylbenzenes are utilized as base stocks and additives in lubricant formulations, valued for their thermal stability and solvency.^[12] While specific data on the friction and wear properties of **1-methyl-2-propylbenzene** is scarce, its aromatic structure suggests it could influence the formation of boundary lubrication films.

Potential Performance as a Friction Modifier and Anti-Wear Agent

The performance of a lubricant additive is typically evaluated by its ability to reduce friction and wear between moving surfaces. The following table includes typical performance data for base oils and lubricants with other additives for comparison.

Lubricant	Test Method	Wear Scar Diameter (mm)	Coefficient of Friction	References
Base Oil + 1-Methyl-2-propylbenzene	ASTM D4172 (Four-Ball)	Data Not Available	Data Not Available	
Diesel Fuel (unadditized)	ASTM D6079 (HFRR)	> 0.600	N/A	[13]
Diesel Fuel + Lubricity Additive	ASTM D6079 (HFRR)	< 0.520 (US Spec) < 0.460 (EU Spec)	N/A	[11][13]
Castor Oil (Base Lubricant)	Pin-on-Disk	N/A	~0.061	[9]
Castor Oil + Eugenol	Pin-on-Disk	N/A	~0.046	[9]

Experimental Protocols for Lubricant Performance Evaluation

1. ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)[2][7]

This test evaluates the anti-wear properties of a lubricating fluid under sliding contact.

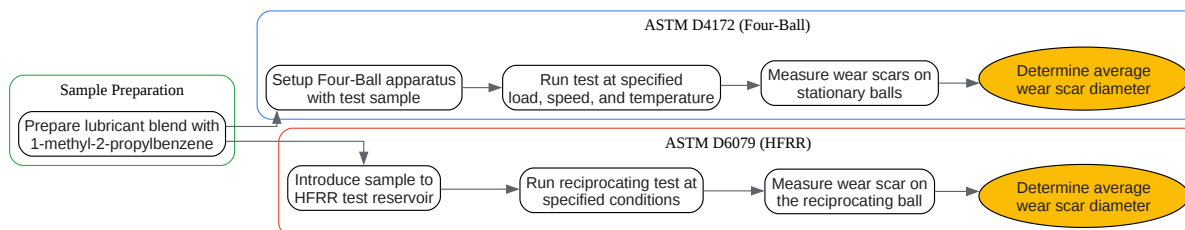
- Apparatus: Four-Ball Wear Test Machine.
- Principle: A single steel ball is rotated under a specified load against three stationary steel balls immersed in the lubricant sample. The amount of wear is determined by measuring the average diameter of the wear scars on the three stationary balls.
- Procedure:
 - The four steel balls are cleaned and placed in the test apparatus.

- The lubricant sample containing **1-methyl-2-propylbenzene** is added to the test cup, immersing the three lower balls.
- The test is conducted at a specified temperature, speed (e.g., 1200 rpm), and load for a set duration (e.g., 60 minutes).
- After the test, the wear scars on the three stationary balls are measured using a microscope.
- The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties.

2. ASTM D6079: Standard Test Method for Evaluating Lubricity of Diesel Fuels by the High-Frequency Reciprocating Rig (HFRR)[\[13\]](#)[\[14\]](#)

This method is used to assess the lubricity of diesel fuels and can be adapted for other fluids.

- Apparatus: High-Frequency Reciprocating Rig (HFRR).
- Principle: A steel ball is reciprocated against a stationary steel disk while both are immersed in the test fluid. The size of the wear scar on the ball is a measure of the fluid's lubricity.
- Procedure:
 - A 2 mL sample of the fluid is placed in the test reservoir.
 - The test is typically conducted at 60°C for 75 minutes.[\[15\]](#)
 - A 200g load is applied, and the ball reciprocates with a 1 mm stroke at 50 Hz.[\[15\]](#)
 - After the test, the major and minor axes of the wear scar on the ball are measured, and the average wear scar diameter is calculated.



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Workflow for Lubricant Performance Evaluation.

Section 3: Additional Relevant Test Protocols

Viscosity Index

The viscosity index (VI) is a measure of the change in viscosity with temperature. A higher VI indicates a more stable viscosity over a broader temperature range.

ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C^{[1][5][15]}

- Procedure:
 - Measure the kinematic viscosity of the lubricant blend at 40 °C and 100 °C using a viscometer (as per ASTM D445).
 - The Viscosity Index is calculated using formulas that compare the sample's viscosity to that of two reference oils.

Flash Point

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. It is a critical safety parameter.

ASTM D92: Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester[3]
[6][8][16]

- Procedure:
 - The sample is heated in an open cup at a specified rate.
 - A small flame is passed over the surface of the liquid at regular intervals.
 - The flash point is the temperature at which a brief flash occurs.

Conclusion

While direct performance data for **1-methyl-2-propylbenzene** as a fuel or lubricant additive is limited, its chemical structure as a C10 aromatic hydrocarbon suggests it may have potential in these applications. As a fuel component, it is likely to contribute to the octane number, though its effectiveness relative to compounds like toluene needs to be experimentally determined. In lubricants, its properties as an alkylbenzene indicate potential for good thermal stability and solvency, but its impact on friction and wear requires further investigation. The experimental protocols outlined in this document provide a clear framework for the comprehensive evaluation of **1-methyl-2-propylbenzene** for these applications. Researchers are encouraged to perform these standardized tests to generate the necessary data to fully characterize its performance.

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